rac-[(2R,3aR,6aR)-hexahydrofuro[2,3-c]furan-2-yl]methanesulfonylchloride
Description
rac-[(2R,3aR,6aR)-hexahydrofuro[2,3-c]furan-2-yl]methanesulfonylchloride is a racemic bicyclic furan derivative featuring a methanesulfonyl chloride functional group. Its stereochemistry (2R,3aR,6aR) defines the spatial arrangement of the fused furan rings, while the sulfonyl chloride group confers high reactivity, making it a versatile intermediate in organic synthesis, particularly for nucleophilic substitution reactions or as a sulfonylation agent . This compound’s structural complexity and functional group diversity position it as a critical building block in pharmaceutical and materials chemistry.
Properties
IUPAC Name |
[(2S,3aS,6aS)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methanesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO4S/c8-13(9,10)4-6-1-5-2-11-3-7(5)12-6/h5-7H,1-4H2/t5-,6-,7+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGDWDXNVSASHM-LYFYHCNISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC2OC1CS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2COC[C@H]2O[C@@H]1CS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(2R,3aR,6aR)-hexahydrofuro[2,3-c]furan-2-yl]methanesulfonylchloride typically involves the reaction of hexahydrofurofuran derivatives with methanesulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfonyl chloride group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
rac-[(2R,3aR,6aR)-hexahydrofuro[2,3-c]furan-2-yl]methanesulfonylchloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride.
Oxidation Reactions: It can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products Formed
Sulfonamide Derivatives: Formed from substitution reactions with amines.
Sulfonate Esters: Formed from substitution reactions with alcohols.
Sulfonic Acids: Formed from oxidation reactions.
Scientific Research Applications
rac-[(2R,3aR,6aR)-hexahydrofuro[2,3-c]furan-2-yl]methanesulfonylchloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of rac-[(2R,3aR,6aR)-hexahydrofuro[2,3-c]furan-2-yl]methanesulfonylchloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing its bicyclic furan core but differing in substituents, stereochemistry, or functional groups. Key differences in reactivity, applications, and physicochemical properties are highlighted.
Ethylsulfonyl Variant: rac-(2S,3aS,6aR)-hexahydrofuro[2,3-c]furan-2-yl methyl ethanesulfonyl chloride
- Core Structure : Identical bicyclic hexahydrofuro[2,3-c]furan system.
- Substituent : Ethyl group in place of methyl on the sulfonyl moiety.
- Functional Group : Sulfonyl chloride.
- Key Differences: The ethyl group increases lipophilicity (logP ~0.36 vs. Slightly higher molecular weight (212.7 g/mol vs. 198.6 g/mol for the target compound) may influence crystallization behavior .
- Applications : Similar utility as a sulfonylation reagent but tailored for ethylsulfonyl group introduction .
Methanesulfonate Ester: (3aR,5S,6R,6aR)-5-[(R)-1,2-Dihydroxyethyl]-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl methyl methanesulfonate
- Core Structure : Tetrahydrofurodioxolane ring system with additional hydroxyl and dimethyl substituents.
- Functional Group : Methanesulfonate ester.
- Key Differences :
- Crystallography : Forms layered structures via O–H···O hydrogen bonds, a property critical for its solid-state stability .
Cyclopenta[b]furan Derivatives: rac-[(3aR,6aR)-hexahydro-2H-cyclopenta[b]furan-3a-yl]methanamine hydrochloride
- Core Structure : Cyclopenta[b]furan fused ring system instead of furo[2,3-c]furan.
- Functional Group : Methanamine hydrochloride.
- Key Differences :
- Safety : Requires strict storage conditions (away from heat/ignition sources) due to hydrochloride salt hygroscopicity .
Structural and Functional Comparison Table
Biological Activity
rac-[(2R,3aR,6aR)-hexahydrofuro[2,3-c]furan-2-yl]methanesulfonylchloride is a synthetic compound with significant potential in biological applications. This article explores its biological activity, synthesis methods, and various research findings related to its use as a reagent in organic synthesis and potential therapeutic applications.
- Molecular Formula : CHClOS
- Molecular Weight : 226.68 g/mol
- CAS Number : 2187426-30-6
The compound features a hexahydrofurofuran ring structure fused with a methanesulfonyl chloride group, which contributes to its unique reactivity profile.
Synthesis Methods
The synthesis of this compound typically involves the reaction of hexahydrofurofuran derivatives with methanesulfonyl chloride. The reaction is generally conducted under controlled conditions with a base such as triethylamine to facilitate the formation of the sulfonyl chloride group.
The mechanism of action of this compound is largely attributed to the electrophilic nature of the sulfonyl chloride group. This group readily reacts with nucleophiles, allowing for the formation of various derivatives that can interact with biological macromolecules such as proteins and nucleic acids.
Applications in Drug Development
Research has indicated that compounds similar to this compound serve as important ligands in the development of HIV protease inhibitors. For instance, bis-THF (related compound) has shown enhanced potency against wild-type and drug-resistant HIV proteases when incorporated into dipeptide isosteres . This highlights the potential utility of rac-[...]methanesulfonylchloride in designing new antiviral agents.
Case Studies
-
HIV Protease Inhibition :
- Study : A study explored the incorporation of bis-THF into various dipeptide iso-stereoisomers.
- Findings : Enhanced activity against both wild-type and mutant HIV proteases was observed, suggesting that rac-[...]methanesulfonylchloride could be a valuable component in future drug formulations targeting HIV .
-
Protein Modification :
- Application : The compound has been utilized for modifying biomolecules to study their structural and functional properties.
- Outcome : The sulfonyl chloride group allows for selective attachment to nucleophilic sites on proteins and peptides, facilitating detailed biochemical studies.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| rac-[...]-methanesulfonylchloride | CHClOS | 226.68 g/mol | Potential HIV protease inhibitor |
| bis-THF | CHO | 158.16 g/mol | Known ligand for HIV protease |
| rac-(3aR,6aR)-Methyl 2-(3a-methylperhydrofuro[3,2-b]furan-2...) | CHO | 172.18 g/mol | Antiviral activity reported |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
